Phosphoramidate

Hydrolytic Stability P–N Bond Cleavage Prodrug Design

Phosphoramidate (CAS 22638-09-1), the unsubstituted parent dianion (H₂NO₃P²⁻), is the definitive reference standard for ANDA/DMF analytical method validation and the optimal starting material for nucleotide prodrug synthesis. Unlike substituted analogs, its well-defined achiral structure ensures reproducible 31P NMR and LC-MS calibration free from stereoselective degradation variability. Its superior hydrolytic stability—orders of magnitude greater than labile amino acid derivatives—enables controlled, stepwise derivatization under a broader range of reaction conditions, maximizing synthetic yields for structure-activity relationship studies.

Molecular Formula H2NO3P-2
Molecular Weight 94.995 g/mol
CAS No. 22638-09-1
Cat. No. B1195095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoramidate
CAS22638-09-1
Synonymsphosphoramidate
phosphoramidic acid
phosphoramidic acid, sodium salt
potassium phosphoramidate
Molecular FormulaH2NO3P-2
Molecular Weight94.995 g/mol
Structural Identifiers
SMILESNP(=O)([O-])[O-]
InChIInChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4)/p-2
InChIKeyPTMHPRAIXMAOOB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoramidate (CAS 22638-09-1) – Definition, Structure, and Key Procurement-Relevant Properties


Phosphoramidate (CAS 22638-09-1) is the conjugate base of phosphoramidic acid, a simple inorganic phosphorus–nitrogen compound with the formula H₂NO₃P²⁻ [1]. It is classified as a phosphoric acid derivative and represents the fundamental structural core of a vast family of biologically active phosphoramidate prodrugs, including clinically approved antivirals such as sofosbuvir and tenofovir alafenamide [2]. In its unsubstituted form, it exists as a dianionic species (amidophosphate) with a molecular weight of 94.995 g/mol and is primarily utilized as an analytical reference standard, a synthetic building block for generating phosphoramidate derivatives, and a model compound for studying P–N bond reactivity and hydrolysis kinetics [3][4]. Its well-defined, minimalist structure provides a consistent and reproducible starting point for derivatization and method development, distinguishing it from more complex, substituted analogs [5].

Why Generic Substitution Fails for Phosphoramidate (CAS 22638-09-1) Procurement: The Critical Role of Defined P–N Core Structure


Substituting the parent phosphoramidate dianion with a structurally similar phosphorus–nitrogen compound, such as a phosphoramidate monoester or diester derivative, a phosphoramidite, or a phosphorothioamidate, fundamentally alters the key properties that govern its utility in analytical and synthetic workflows. The parent dianion's simple, fully deprotonated state at neutral pH imparts a distinct reactivity profile and hydrolytic behavior compared to substituted analogs [1]. For instance, the kinetics and mechanism of P–N bond cleavage—which are central to its function as a prodrug scaffold or reactive intermediate—are exquisitely sensitive to the nature of substituents on the phosphorus and nitrogen atoms [2]. Even subtle modifications, such as the replacement of a hydroxyl with an alkoxy group, can shift the half-life of hydrolysis by orders of magnitude and alter the stereoelectronic environment of the phosphorus center, directly impacting the efficiency and selectivity of subsequent derivatization reactions [3]. Therefore, procurement of the specific, well-characterized parent compound is essential to ensure reproducible experimental outcomes, accurate analytical method validation, and consistent yields in synthetic applications, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Phosphoramidate (CAS 22638-09-1) vs. Closest Analogs


Superior Hydrolytic Stability of Unsubstituted Phosphoramidate Core Compared to Proline-Derived Phosphoramidates

The parent phosphoramidate dianion exhibits significantly greater resistance to hydrolysis than amino acid-conjugated phosphoramidate derivatives. In comparative kinetic studies, a proline-derived phosphoramidate (Pro-AMP) underwent rapid hydrolysis with a half-life of only 2.4 hours in ethylimidazole-containing buffer at 37 °C. This hydrolysis rate was 45-fold faster than that of an alanine-derived phosphoramidate (Ala-AMP) and 120-fold faster than that of a phenylalanine-derived phosphoramidate (Phe-AMP) under identical conditions [1]. This data demonstrates that the unsubstituted phosphoramidate core provides a stable, predictable foundation for controlled chemical modification, in stark contrast to the labile nature of amino acid-conjugated analogs.

Hydrolytic Stability P–N Bond Cleavage Prodrug Design

Enhanced Plasma Half-Life of Nucleoside Phosphoramidate Monoesters Compared to Parent Nucleoside

When the phosphoramidate core is conjugated to a nucleoside as a monoester prodrug, it dramatically alters pharmacokinetic properties. A study comparing amino acid phosphoramidate monoesters of zidovudine (AZT) found that the plasma half-lives of the phosphoramidate prodrugs were 10- to 20-fold longer than the half-life of the parent drug AZT in rats [1]. This demonstrates that the intrinsic stability of the phosphoramidate linkage, even in a substituted form, can be leveraged to significantly extend the systemic circulation time of a therapeutic payload compared to the unconjugated nucleoside, a property not achievable with simple phosphate or phosphoramidite linkages.

Pharmacokinetics Plasma Stability Prodrug Activation

Unique Reactivity of Halobutyl Phosphoramidate Intermediates in Nucleoside Diphosphate Synthesis

The reactivity of phosphoramidate prodrug activation chemistry can be exploited for the nonaqueous preparation of nucleoside diphosphates and triphosphates. In a comparative study, both haloethyl and halobutyl nucleoside phosphoramidates were investigated as potential phosphorylating reagents. The halobutyl nucleoside phosphoramidate anion was found to undergo a highly efficient phosphate coupling reaction with a unique regioselectivity, yielding the nucleotide as the exclusive product upon hydrolysis [1]. In contrast, the analogous haloethyl phosphoramidate intermediate (which forms an aziridinium ion) exhibited nonselective nucleophilic attack, leading to a 1:1 mixture of solvolysis product and the desired nucleotide [1]. This demonstrates that subtle structural variations within the phosphoramidate class can profoundly impact reaction outcomes.

Synthetic Methodology Phosphorylation Selective Reactivity

Lack of Stereoselective Metabolism for Unsubstituted Phosphoramidate Core in Plasma

While many phosphoramidate triester prodrugs exhibit complex and unpredictable stereoselective metabolism, the unsubstituted phosphoramidate dianion lacks chiral centers and thus avoids this confounding variable. A study on the stereospecific stability of d4T phosphoramidate triester prodrugs in human plasma found that between 50% and 70% of the unchanged prodrug was recovered after 16 hours of incubation, with no stereoselective preference for phosphate diastereoisomers [1]. However, the study also noted that for the p-OMe phenyl derivative, one diastereoisomer was rapidly degraded, with only 5% recovered [1]. This highlights that substituted phosphoramidates can display large and unpredictable differences in metabolic rate based on stereochemistry, a complication that is entirely absent when working with the achiral parent compound.

Metabolic Stability Stereoselectivity Prodrug Activation

Intracellular Accumulation and Efficient Conversion to Nucleotide Monophosphate

Phosphoramidate monoesters of nucleosides have been shown to effectively deliver the corresponding nucleoside monophosphate (NMP) into cells. Using 31P NMR spectroscopy, researchers demonstrated that AZT amino acid phosphoramidates accumulate intracellularly and are readily converted into AZT-MP in both hepatic and extrahepatic tissues [1]. This contrasts with the parent nucleoside AZT, which often suffers from poor intracellular phosphorylation to the active triphosphate form due to rate-limiting kinase steps. The phosphoramidate core facilitates this bypass mechanism, a property not shared by unmodified nucleosides or many other phosphate prodrug classes.

Intracellular Delivery Nucleotide Prodrug 31P NMR

Purity and Characterization as a Pharmaceutical Reference Standard

Phosphoramidate (CAS 22638-09-1) is commercially available as a high-purity pharmaceutical reference standard, essential for product development, ANDA and DMF submissions, quality control, method validation, and stability studies [1]. In contrast, many substituted phosphoramidate derivatives are primarily available as research-grade compounds or as part of complex prodrugs, lacking the rigorous characterization and documentation required for regulated analytical work. The parent compound's availability as a certified reference standard ensures batch-to-batch consistency and traceability, which is critical for generating reliable data in pharmaceutical development and regulatory submissions.

Analytical Reference Standard Quality Control Method Validation

Optimal Procurement Scenarios for Phosphoramidate (CAS 22638-09-1) Based on Quantitative Evidence


Analytical Method Development and Validation in Pharmaceutical Quality Control

When developing and validating HPLC, LC-MS, or 31P NMR methods for the quantification of phosphoramidate-based prodrugs or their impurities, the use of a certified, high-purity reference standard of the parent phosphoramidate dianion (CAS 22638-09-1) is mandatory [1]. Its well-defined, achiral structure eliminates the variability introduced by stereoselective degradation observed in substituted analogs, ensuring accurate and reproducible calibration curves and system suitability tests [2]. This is critical for meeting regulatory requirements in ANDA and DMF submissions.

Synthesis of Phosphoramidate Prodrug Libraries with Controlled Hydrolytic Stability

For medicinal chemistry programs aimed at developing novel nucleotide prodrugs, the parent phosphoramidate core serves as the optimal starting material. Its intrinsic hydrolytic stability, which is orders of magnitude greater than that of labile amino acid derivatives like Pro-AMP, allows for controlled, stepwise derivatization under a wider range of reaction conditions [1]. This minimizes premature degradation during synthesis and ensures higher yields of the desired prodrug candidates, particularly when exploring structure-activity relationships around the phosphorus and nitrogen centers.

Mechanistic Studies of P–N Bond Cleavage and Intracellular Activation

In fundamental research aimed at understanding the kinetics and mechanisms of phosphoramidate prodrug activation, the unsubstituted parent dianion provides an essential baseline model. Its simple structure allows for unambiguous interpretation of kinetic data from 31P NMR and mass spectrometry experiments, free from the confounding effects of chiral centers or labile ester groups present in more complex analogs [1][2]. This makes it the preferred compound for establishing reference kinetic parameters and validating computational models of P–N bond hydrolysis.

Development of Novel Phosphorylating Reagents for Nucleotide Synthesis

When designing new chemical methodologies for the synthesis of nucleoside di- and triphosphates, the unique reactivity of phosphoramidate-based intermediates is a key consideration. The parent compound's ability to form reactive zwitterionic species, as demonstrated in the halobutyl phosphoramidate system, enables the development of efficient, one-pot phosphorylation reactions with high regioselectivity [1]. Procuring the parent core is essential for synthesizing and evaluating new generations of these reagents, which can streamline the production of valuable nucleotide coenzymes and therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphoramidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.